(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid - 151004-93-2

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Catalog Number: EVT-337868
CAS Number: 151004-93-2
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

  • Compound Description: This compound is the enantiomer of the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. [] Both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid were synthesized through dynamic kinetic resolution using enzymatic hydrolysis. []
  • Relevance: This compound shares the same core structure as the target compound, 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, but differs in the absolute configuration at the chiral center. []

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester

  • Compound Description: This compound serves as a starting material in the synthesis of both (R)- and (S)-enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. [] It is subjected to enantioselective hydrolysis using CAL-B or subtilisin Carlsberg to yield the desired enantiomers. []
  • Relevance: This compound is a precursor to the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, differing by the presence of methoxy groups at the 6 and 7 positions and an ethyl ester group at the carboxylic acid. []

(S)-1-phenyl-1,2,3,4-tetrahydro-isoquinoline

  • Compound Description: This compound is an intermediate in the synthesis of Solifenacin, a drug used to treat overactive bladder. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, but lacks the carboxylic acid group at position 1 and has a phenyl group instead. []

Nα-(2-naphthyl-sulphonyl-glycyl)-dl-p-amidinophenylalanyl-piperidine (NAPAP)

  • Compound Description: NAPAP is a benzamidine-based thrombin inhibitor. [] It binds to the active site of trypsin in a compact form, preventing the carboxy-terminal amido bond from interacting with the active-site Ser195. []
  • Relevance: While not structurally similar, NAPAP is discussed alongside (2R,4R)-4-methyl-1-[Nα-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulphonyl)-l-arginyl]-2-piperidine carboxylic acid (MQPA), which features a tetrahydroisoquinoline moiety. This suggests a potential area of research exploring benzamidine derivatives with the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, for thrombin inhibition. []

(2R,4R)-4-methyl-1-[Nα-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulphonyl)-l-arginyl]-2-piperidine carboxylic acid (MQPA)

  • Compound Description: MQPA is an arginine-based thrombin inhibitor. [] Its binding geometry to thrombin has been studied, revealing a preference for substituted piperidine derivatives. []
  • Relevance: MQPA contains a 1,2,3,4-tetrahydroisoquinoline moiety, making it structurally related to the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. [] The differences lie in the substitutions at various positions on the tetrahydroisoquinoline ring and the presence of an arginine-piperidine carboxylic acid chain. []

(3S)-2-[(2S)-3-Mercapto-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Compound Description: This compound is a potent angiotensin-converting enzyme (ACE) inhibitor with demonstrated in vitro and in vivo activity. [, ] It shows potential for treating hypertension. [, ]

1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline-1-carboxylic acid

  • Compound Description: This compound is synthesized from a 3,4-dihydroisoquinolinium salt precursor in a stereoselective manner. []
  • Relevance: This compound shares a close structural resemblance to the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, with the key difference being the presence of a methyl substituent at the 1-position and methoxy groups at the 6- and 7-positions. []

(R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

  • Compound Description: This compound is synthesized from 7-methoxytetralone using a multi-step synthesis involving a Wittig olefination and Sharpless asymmetric dihydroxylation. []
  • Relevance: While not a direct structural analogue, this compound exemplifies the application of enantioselective synthesis for similar cyclic carboxylic acids. The research on this compound might offer valuable insights into developing efficient synthetic routes for specific enantiomers of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. []

(R)-6-bromo-7-isopropyl-1,10-dimethyl-1,2,3,4-tetrahydroanthracene-1-carboxylic acid

  • Compound Description: This compound is a four-hydrogen anthracene carboxylic acid derivative synthesized from dehydroabietic acid using various reactions like esterification, bromination, oxidation, isomerization, and hydrolysis. []
  • Relevance: While not a direct analogue, this compound exemplifies the synthesis and characterization of a similar carboxylic acid derivative with a polycyclic structure. The research on this compound might offer valuable insights into developing and characterizing derivatives of the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. []

6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids

  • Compound Description: These compounds, derived from dopamine, exist as racemic and optically active forms. [] They are precursors to quinone methides formed via oxidative decarboxylation at physiological pH. []
  • Relevance: This group of compounds shares the core structure of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with the target compound. The difference lies in the presence of hydroxyl groups at the 6 and 7 positions. []

(S)-Norcoclaurine

  • Compound Description: This compound is an isoquinoline alkaloid that, alongside its (R)-enantiomer, undergoes enantiospecific and regioselective O-methylation. []
  • Relevance: This compound, although structurally distinct, highlights the significance of chirality in the biological activity and metabolic fate of tetrahydroisoquinoline compounds related to the target compound (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. []

(R)-Norcoclaurine

  • Compound Description: This compound is the enantiomer of (S)-norcoclaurine, and both are important in the study of mammalian alkaloid biosynthesis. []
  • Relevance: Like (S)-norcoclaurine, this compound underscores the crucial role of stereochemistry in the biological activity of tetrahydroisoquinolines, providing valuable context for understanding the properties and potential applications of the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. []

1,2,3,4-tetrahydroquinoline-2-carboxylic acid

  • Compound Description: This compound is a close structural analogue to the target compound. Its absolute configuration and those of its derivatives have been determined. []
  • Relevance: This compound shares the core structure of tetrahydroisoquinoline with the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, differing only in the position of the carboxylic acid group. [] This structural similarity makes it a relevant comparison point for understanding the properties and potential applications of the target compound.

3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

  • Compound Description: This compound, derived from a Morita–Baylis–Hillman adduct, has its structure elucidated by X-ray analysis, revealing key conformational details. []
  • Relevance: While not a direct analogue, this compound represents a similar class of fused ring systems with a carboxylic acid moiety. The study of its structural features might offer insights into the conformational preferences and potential intermolecular interactions of the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. []
  • Compound Description: This compound demonstrated significant P-gp inhibition, surpassing the potency of verapamil, and holds promise for multidrug resistance reversal in cancer treatment. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. The differences lie in the various substituents, including a propanol group, a methoxy group, and a complex [2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl] substituent. []

(S)-1,2,3,4-tetrahydro-1-naphthylamine

  • Compound Description: This compound is an enantiomerically enriched arylamine synthesized using a multi-step process involving catalytic asymmetric hydroboration, β-alkylation, and amination. []
  • Relevance: While not a direct analogue, the synthesis of this compound highlights a method for synthesizing chiral amines that could potentially be adapted to create derivatives of the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. []

(R)-N-(cyclohexyl)-1'-(4-methoxyphenyl)ethylamine

  • Compound Description: This compound represents a class of enantiomerically enriched arylamines synthesized via a practical procedure involving catalytic asymmetric hydroboration and subsequent amination. []
  • Relevance: Although structurally different, the successful synthesis of this compound demonstrates the feasibility of synthesizing chiral amines, which could be relevant for developing methods to access specific stereoisomers of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid or its derivatives. []

6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid

  • Compound Description: This tricyclic quinolone possesses antibacterial activity. The S isomer displays significantly higher potency compared to the R isomer. []
  • Relevance: While not a direct structural analogue, this compound illustrates the critical role chirality plays in the biological activity of similar heterocyclic carboxylic acids. This finding underscores the potential for discovering distinct biological activities associated with different enantiomers of the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. []

3',5'-Di-O-benzoylthymidine-4'-C-carboxylic acid

  • Compound Description: This compound is a synthetic intermediate in the preparation of thymidine-4'-C-carboxylic acid and its derivatives. []
  • Relevance: Although structurally distinct, this compound exemplifies the use of carboxylic acid derivatives in nucleoside chemistry. This example suggests potential research avenues for exploring the incorporation of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid into nucleoside analogues, potentially leading to novel biological activities. []

1-substituted-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (1-R-THBC-3-COOH)

  • Compound Description: This compound and its derivatives are relevant to food chemistry as their nitroso derivatives are known mutagens and carcinogens. []
  • Relevance: Although not directly analogous, the research on this compound highlights the importance of understanding the reactivity and potential toxicity of structurally related heterocyclic carboxylic acids, including the target compound (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. []
  • Compound Description: This compound is prepared via the Castagnoli–Cushman reaction. [] The trifluoromethyl group is found to decrease the reactivity of the azomethine precursor in this reaction. []
  • Relevance: This compound is structurally similar to the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, differing by the presence of a trifluoromethyl group at the 3-position and an oxo group at the 1-position. []
  • Compound Description: This compound is another product obtained from the Castagnoli–Cushman reaction using a trifluoroacetaldehyde hydrate-based azomethine. []
  • Relevance: This compound highlights the diverse reactivity of azomethines in the Castagnoli–Cushman reaction, which can be applied to synthesize analogues of the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, containing a trifluoromethyl group. []

2-methoxy-3-(2-nitrophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

  • Compound Description: This compound is a key intermediate obtained via the Castagnoli–Cushman reaction. It can be selectively reduced to form precursors for either substituted dibenzo[c,h][1,6]naphthyridine or indolo[3,2-c]isoquinoline systems. []
  • Relevance: This compound highlights the versatility of the Castagnoli–Cushman reaction in generating diverse heterocyclic scaffolds. The presence of the tetrahydroisoquinoline moiety makes it structurally relevant to the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. []

(S,R,S)-2-[(1S)-1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-carbonyl]cyclohexane-1-carboxylic acid

  • Compound Description: This compound is a direct inhibitor of the Nrf2–Keap1 complex. Its binding mode to Keap1 was determined via X-ray crystallography. []
  • Relevance: This compound shares the tetrahydroisoquinoline moiety with the target compound, (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. The different substituents on the tetrahydroisoquinoline ring and the additional cyclohexane carboxylic acid moiety contribute to its distinct biological activity. []

Properties

CAS Number

151004-93-2

Product Name

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

IUPAC Name

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1

InChI Key

OXFGRWIKQDSSLY-SECBINFHSA-N

SMILES

C1CNC(C2=CC=CC=C21)C(=O)O

Canonical SMILES

C1C[NH2+]C(C2=CC=CC=C21)C(=O)[O-]

Isomeric SMILES

C1C[NH2+][C@H](C2=CC=CC=C21)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.